molecular formula C23H18Cl2FNO3 B12399635 MsbA-IN-1

MsbA-IN-1

Cat. No.: B12399635
M. Wt: 446.3 g/mol
InChI Key: YAPUPOWTSZLIAO-KFRNIWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MsbA-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of automated synthesis and high-throughput screening methods may also be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

MsbA-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

MsbA-IN-1 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C23H18Cl2FNO3

Molecular Weight

446.3 g/mol

IUPAC Name

(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C23H18Cl2FNO3/c1-12(21-17(24)6-7-18(26)23(21)25)30-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20(28)29/h4-13H,2-3H2,1H3,(H,28,29)/b9-4+/t12-/m0/s1

InChI Key

YAPUPOWTSZLIAO-KFRNIWOLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4

Origin of Product

United States

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